
Spectroscopic Profile of N-Boc-L-tert-Leucine: A
Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: N-Boc-L-tert-Leucine

Cat. No.: B558209 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for N-Boc-
L-tert-Leucine (N-(tert-Butoxycarbonyl)-L-tert-leucine), a widely used protected amino acid in

peptide synthesis and drug discovery. The document is intended for researchers, scientists,

and professionals in the field of drug development, offering a detailed summary of Nuclear

Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data,

along with experimental protocols.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for N-Boc-L-tert-Leucine.

¹H NMR (Proton Nuclear Magnetic Resonance) Data
Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

9.20 bs 1H -NH

5.10 m 1H α-CH

4.15 m 1H α-CH

1.45 s 9H -C(CH₃)₃ (Boc)

1.00 s 9H
-C(CH₃)₃ (tert-

Leucine)

Solvent: CDCl₃[1][2]
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¹³C NMR (Carbon Nuclear Magnetic Resonance) Data
Direct experimental ¹³C NMR data for N-Boc-L-tert-Leucine is available through subscription-

based databases. However, based on data for structurally similar N-Boc protected amino acids

such as N-Boc-L-valine and N-Boc-L-serine, the following chemical shifts can be anticipated.[3]

A literature reference for the ¹³C NMR of N-tert-Butyloxycarbonyl-L-leucine in DMSO-d6 is

available (W. Voelter, G. Jung, E. Breitmaier, Z. Naturforsch. B26, 213 (1971)).[4]

Atom Expected Chemical Shift (δ) ppm

C=O (Carboxyl) ~173-176

C=O (Boc) ~155-157

C(CH₃)₃ (Boc) ~80

α-CH ~58-62

C(CH₃)₃ (tert-Leucine) ~34

-CH₃ (Boc) ~28

-CH₃ (tert-Leucine) ~26

IR (Infrared) Spectroscopy Data
The IR spectrum of N-Boc-L-tert-Leucine is expected to show characteristic absorption bands

corresponding to its functional groups. While a specific spectrum with peak assignments is not

readily available in the public domain, the following are the expected key vibrational

frequencies based on the analysis of protected amino acids.[5]
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Wavenumber (cm⁻¹) Functional Group Vibrational Mode

~3300 N-H Stretching

~2970 C-H Stretching (Alkyl)

~1710 C=O Stretching (Carboxylic Acid)

~1690 C=O Stretching (Urethane)

~1520 N-H Bending

~1160 C-O Stretching (Urethane)

Mass Spectrometry (MS) Data
Parameter Value

Molecular Formula C₁₁H₂₁NO₄[6][7]

Molecular Weight 231.29 g/mol [6][7]

Exact Mass 231.1471 g/mol

Common Adducts (ESI+) [M+H]⁺, [M+Na]⁺, [M+K]⁺

Expected m/z for [M+H]⁺ 232.1543

Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data presented

above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials and Instrumentation:

N-Boc-L-tert-Leucine sample

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
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NMR tubes (5 mm)

NMR Spectrometer (e.g., Bruker, 400 MHz or higher)

Procedure:

Sample Preparation: Dissolve approximately 5-10 mg of N-Boc-L-tert-Leucine in 0.5-0.7 mL

of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

Instrument Setup:

Insert the sample into the NMR spectrometer.

Lock onto the deuterium signal of the solvent.

Shim the magnetic field to achieve homogeneity.

Tune the probe for the desired nucleus (¹H or ¹³C).

¹H NMR Acquisition:

Acquire a single-pulse ¹H NMR spectrum.

Set the spectral width to approximately 12-15 ppm.

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

Process the data by applying a Fourier transform, phase correction, and baseline

correction.

Integrate the signals and reference the spectrum to the residual solvent peak or an

internal standard (e.g., TMS at 0 ppm).

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

Set the spectral width to approximately 200-220 ppm.
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Use a sufficient number of scans, as the natural abundance of ¹³C is low.

Process the data similarly to the ¹H spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Materials and Instrumentation:

N-Boc-L-tert-Leucine sample (solid)

FTIR Spectrometer with a suitable accessory (e.g., Attenuated Total Reflectance - ATR)

Spatula and cleaning solvents (e.g., isopropanol)

Procedure:

Background Spectrum: Record a background spectrum of the empty ATR crystal to account

for atmospheric and instrumental contributions.

Sample Application: Place a small amount of the solid N-Boc-L-tert-Leucine sample onto

the ATR crystal. Ensure good contact between the sample and the crystal surface by

applying gentle pressure with the built-in press.

Sample Spectrum Acquisition:

Acquire the FTIR spectrum of the sample.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

Data Processing:

The background spectrum is automatically subtracted from the sample spectrum.

Perform baseline correction if necessary.
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Identify and label the characteristic absorption peaks.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials and Instrumentation:

N-Boc-L-tert-Leucine sample

HPLC-grade solvent (e.g., methanol, acetonitrile, water)

Formic acid (for ESI+)

Mass Spectrometer (e.g., LC-MS with an Electrospray Ionization - ESI source)

Procedure:

Sample Preparation: Prepare a dilute solution of N-Boc-L-tert-Leucine (e.g., 10-100 µg/mL)

in a suitable solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive

ion mode).

Instrument Setup:

Calibrate the mass spectrometer using a known standard.

Set up the ESI source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas

temperature and flow).

Set the mass analyzer to scan a relevant m/z range (e.g., 50-500).

Sample Infusion and Acquisition:

Introduce the sample solution into the ESI source via direct infusion using a syringe pump

or through an LC system.

Acquire the mass spectrum in full scan mode.

Data Analysis:
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Identify the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺).

If fragmentation data is acquired (MS/MS), analyze the fragment ions to confirm the

structure. A characteristic loss of isobutylene (-56 Da) or the entire Boc group (-100 Da) is

expected from the molecular ion.[8]

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of N-Boc-
L-tert-Leucine.
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General workflow for spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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